Cyclooctanecarboxylic anhydride
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Overview
Description
Cyclooctanecarboxylic anhydride is an organic compound belonging to the class of cyclic anhydrides. It is characterized by an eight-membered cycloalkane ring attached to a carboxylic anhydride functional group. This compound is of significant interest due to its unique structural properties and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctanecarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of cyclooctanecarboxylic acid with acylating agents such as oxalyl chloride or trichloroisocyanuric acid in the presence of triphenylphosphine. The reaction typically occurs under mild conditions at room temperature, resulting in high yields of the anhydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts and optimized reaction conditions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyclooctanecarboxylic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclooctanecarboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions:
Oxalyl Chloride: Used in the synthesis of the anhydride from the corresponding acid.
Triphenylphosphine: Acts as a catalyst in various reactions involving the anhydride.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic acyl substitution.
Cyclooctanecarboxylic Acid: Formed through hydrolysis.
Scientific Research Applications
Cyclooctanecarboxylic anhydride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclooctane ring into complex molecules.
Biology: Employed in the modification of biomolecules through bioconjugation techniques.
Industry: Utilized in the production of polymers and other materials with specific structural properties.
Mechanism of Action
The mechanism of action of cyclooctanecarboxylic anhydride involves its reactivity as an acylating agent. The compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is facilitated by the strained eight-membered ring, which makes the anhydride group more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Cyclohexanecarboxylic Anhydride: A six-membered ring anhydride with similar reactivity but different ring strain and stability.
Cyclopentanecarboxylic Anhydride: A five-membered ring anhydride with distinct reactivity and applications.
Uniqueness: Cyclooctanecarboxylic anhydride is unique due to its eight-membered ring structure, which imparts specific reactivity and stability characteristics.
Properties
CAS No. |
58162-22-4 |
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Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
cyclooctanecarbonyl cyclooctanecarboxylate |
InChI |
InChI=1S/C18H30O3/c19-17(15-11-7-3-1-4-8-12-15)21-18(20)16-13-9-5-2-6-10-14-16/h15-16H,1-14H2 |
InChI Key |
KRWXJFTYIDUSKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C(=O)OC(=O)C2CCCCCCC2 |
Origin of Product |
United States |
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